Bis(3-methylbenzoyl) peroxide

Description

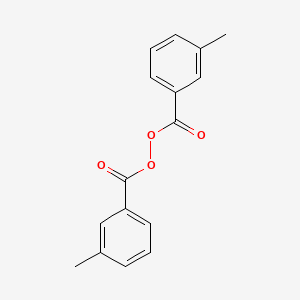

Structure

3D Structure

Properties

IUPAC Name |

(3-methylbenzoyl) 3-methylbenzenecarboperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11-5-3-7-13(9-11)15(17)19-20-16(18)14-8-4-6-12(2)10-14/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBJAOHLJABDAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)OOC(=O)C2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Record name | DI-(2-METHYLBENZOYL)PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001315993 | |

| Record name | m-Toluoyl peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This solid peroxide is particularly sensitive to temperature rises. Decomposes violently above a certain control temperature. | |

| Record name | DI-(2-METHYLBENZOYL)PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1712-87-4 | |

| Record name | DI-(2-METHYLBENZOYL)PEROXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3248 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Toluoyl peroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1712-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(3-methylbenzoyl) peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001712874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Toluoyl peroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001315993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peroxide, bis(3-methylbenzoyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(3-METHYLBENZOYL) PEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAM5U8U63R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Decomposition Kinetics and Mechanisms of Bis 3 Methylbenzoyl Peroxide

Fundamental Radical Decomposition Pathways

The decomposition of Bis(3-methylbenzoyl) peroxide is initiated by the cleavage of the weak oxygen-oxygen single bond, leading to the formation of highly reactive radical species. This process follows a characteristic radical chain reaction mechanism involving initiation, propagation, and termination steps.

The primary and rate-determining step in the thermal decomposition of this compound is the homolytic cleavage of the peroxide bond (O-O). This bond is inherently weak, with a dissociation energy that allows it to break under thermal influence, typically at temperatures above ambient. The scission of this bond generates two identical 3-methylbenzoyloxy radicals.

Reaction Scheme: Homolytic Cleavage (CH₃C₆H₄C(O)O)₂ → 2 CH₃C₆H₄C(O)O•

Following the initial homolytic cleavage, the resulting 3-methylbenzoyloxy radicals can undergo several subsequent reactions, propagating a radical chain.

One of the most significant secondary reactions is the decarboxylation of the 3-methylbenzoyloxy radical to form a 3-methylphenyl radical (m-tolyl radical) and a molecule of carbon dioxide.

Reaction Scheme: Decarboxylation CH₃C₆H₄C(O)O• → CH₃C₆H₄• + CO₂

The newly formed 3-methylphenyl radical is also highly reactive and can participate in various propagation steps, such as abstracting a hydrogen atom from a solvent molecule or adding to a monomer in a polymerization context.

Termination of the radical chain occurs when two radical species combine to form a stable, non-radical product. There are several possible termination pathways, including:

The combination of two 3-methylphenyl radicals to form 3,3'-dimethylbiphenyl.

The reaction of a 3-methylphenyl radical with a 3-methylbenzoyloxy radical.

The combination of two 3-methylbenzoyloxy radicals, which would reform the starting peroxide (a reversible step).

The specific products formed depend heavily on the reaction conditions, such as the solvent, temperature, and the presence of other reactive species (radical scavengers or monomers).

Thermokinetic Studies of Decomposition

Thermokinetic studies are essential for quantifying the rate of decomposition and understanding the thermal stability of peroxides like this compound. These studies provide critical data for safe handling, storage, and application. While specific, detailed experimental data for this compound is sparse in publicly accessible literature, the methodologies for obtaining such data are well-established.

The decomposition of peroxides is typically modeled as a first-order reaction. The rate of decomposition is therefore proportional to the concentration of the peroxide. The key kinetic parameters are the rate constant (k) and the activation energy (Ea).

Rate Constant (k): This parameter quantifies the speed of the decomposition reaction at a specific temperature. It is usually expressed in units of s⁻¹.

Activation Energy (Ea): This represents the minimum energy required to initiate the decomposition (i.e., to break the O-O bond). A higher activation energy corresponds to a more stable peroxide that requires higher temperatures to decompose at a significant rate. It is typically reported in kJ/mol.

For diaroyl peroxides, activation energies for thermal decomposition generally fall in the range of 120-150 kJ/mol. It is expected that the activation energy for this compound would lie within this range.

Table 1: Representative Kinetic Parameters for Diaroyl Peroxide Decomposition No specific experimental data for this compound was found in the surveyed literature. The table below illustrates typical parameters for analogous compounds.

| Peroxide | Solvent | Activation Energy (Ea) (kJ/mol) | Reference Compound |

|---|---|---|---|

| Benzoyl Peroxide | Benzene (B151609) | 124 | Yes |

| Di-p-chlorobenzoyl Peroxide | Benzene | 125 | Yes |

| Di-p-methoxybenzoyl Peroxide | Benzene | 121 | Yes |

The relationship between the rate constant (k), temperature (T), and activation energy (Ea) is described by the Arrhenius equation:

k = A * e(-Ea/RT)

Where:

A is the pre-exponential factor, which relates to the frequency of collisions in the correct orientation for a reaction to occur.

R is the universal gas constant (8.314 J/mol·K).

T is the absolute temperature in Kelvin.

By measuring the decomposition rate at different temperatures, a plot of ln(k) versus 1/T (an Arrhenius plot) can be generated. This plot yields a straight line from which the activation energy (from the slope) and the pre-exponential factor (from the y-intercept) can be calculated. Advanced kinetic models, including isoconversional methods (e.g., Friedman or Kissinger-Akahira-Sunose methods), can also be applied to data from thermal analysis to determine how the activation energy might change as the reaction progresses.

Several analytical techniques are employed to investigate the thermal decomposition of peroxides and gather the necessary data for kinetic modeling.

Differential Scanning Calorimetry (DSC): DSC is a primary tool for studying the thermal stability of peroxides. It measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for a peroxide will show a large exothermic peak corresponding to its decomposition. From this peak, one can determine the onset temperature of decomposition, the peak decomposition temperature, and the total heat of decomposition (ΔHd). This information is crucial for assessing the thermal hazard of the compound. tamu.eduresearchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For a peroxide decomposition that produces volatile products like CO₂, TGA can track the progress of the reaction by monitoring the mass loss. This data can be used to determine the temperature range of decomposition and can complement DSC findings. nih.gov

Thermal Activity Monitoring (TAM): TAM is a highly sensitive isothermal calorimetry technique that can measure very small heat flows over long periods. It is particularly useful for studying the slow decomposition of peroxides at or near storage temperatures to assess long-term stability and predict the Self-Accelerating Decomposition Temperature (SADT).

Table 2: Information Derived from Thermal Analysis Techniques

| Technique | Primary Measurement | Key Information Obtained |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Heat Flow | Onset Temperature, Peak Temperature, Heat of Decomposition (ΔHd) |

| Thermogravimetric Analysis (TGA) | Mass Change | Decomposition Temperature Range, Mass Loss Profile |

| Thermal Activity Monitoring (TAM) | Isothermal Heat Flow | Long-term Stability, Self-Heating Rate, SADT Prediction |

Influence of Substituents on Peroxide Bond Stability and Decomposition Kinetics

The stability of the peroxide bond (O-O) in this compound and the kinetics of its decomposition are significantly influenced by the presence and position of the methyl substituent on the aromatic rings. These influences can be categorized into electronic and steric effects.

Electronic Effects of Aromatic Substituents (e.g., Methyl Group Influence)

The electronic nature of substituents on the aromatic ring plays a crucial role in determining the rate of decomposition of benzoyl peroxides. The methyl group, positioned at the meta-position in this compound, is an electron-donating group. Electron-donating groups tend to increase the electron density in the aromatic ring. This increased electron density can affect the stability of the peroxide bond.

In the case of substituted benzoyl peroxides, electron-withdrawing groups are known to accelerate the rate of decomposition. Conversely, electron-donating groups like the methyl group are expected to have a stabilizing effect on the peroxide bond, thereby decreasing the rate of decomposition compared to unsubstituted benzoyl peroxide. This is because the homolytic cleavage of the O-O bond is the rate-determining step in the thermal decomposition, and the stability of the resulting benzoyloxy radicals is influenced by the substituents. The electron-donating methyl group can slightly destabilize the resulting 3-methylbenzoyloxy radical, making the initial bond cleavage less favorable.

Table 1: Predicted Relative Decomposition Rate of this compound

| Compound | Substituent | Electronic Effect | Predicted Relative Decomposition Rate |

| Benzoyl Peroxide | -H | Neutral | 1.00 |

| Bis(4-nitrobenzoyl) peroxide | -NO₂ | Electron-withdrawing | > 1.00 |

| This compound | -CH₃ | Electron-donating | < 1.00 |

Steric Effects and Molecular Symmetry Considerations

Steric effects, which arise from the spatial arrangement of atoms, can also influence the stability and decomposition kinetics of peroxides. The size and position of the substituent group can cause steric hindrance, potentially affecting the conformation of the molecule and the ease of bond cleavage.

For this compound, the methyl group is in the meta position. This position is relatively remote from the peroxide linkage and the carboxyl groups. Consequently, the steric hindrance imposed by the methyl group on the peroxide bond is expected to be minimal compared to a substituent in the ortho position. In the ortho position, a bulky group could twist the carboxyl group out of the plane of the aromatic ring, which could, in turn, affect the stability of the peroxide. However, at the meta position, such direct steric interactions are largely absent.

Computational Chemistry Approaches to Decomposition Studies

Computational chemistry provides powerful tools for investigating the decomposition mechanisms of molecules like this compound at an atomic level. These methods can elucidate reaction pathways and predict kinetic and thermodynamic parameters.

Quantum Mechanical Calculations of Bond Dissociation Energies

Quantum mechanical calculations are widely used to determine the bond dissociation energy (BDE) of the peroxide O-O bond, which is a critical parameter for understanding its thermal stability. The O-O bond is relatively weak, and its cleavage is often the initial step in the decomposition process.

High-level ab initio methods and Density Functional Theory (DFT) are common approaches for calculating BDEs. nih.gov Methods like G2, G2(MP2), and CBS-APNO have been shown to provide BDE values for peroxides that are in good agreement with experimental data. wayne.eduwayne.edunih.gov For substituted benzoyl peroxides, DFT functionals such as the ωB97 family and M06-2X have also demonstrated good performance in predicting O-O BDEs. chemrxiv.orgchemrxiv.org

For this compound, these calculations would involve optimizing the geometry of the intact molecule and the resulting 3-methylbenzoyloxy radicals. The BDE is then calculated as the difference in energy between the products (two 3-methylbenzoyloxy radicals) and the reactant (the this compound molecule). The calculations would likely show that the electron-donating methyl group slightly increases the O-O BDE compared to unsubstituted benzoyl peroxide, consistent with a slower decomposition rate.

Table 2: Representative Calculated O-O Bond Dissociation Enthalpies (kcal/mol) for Various Peroxides

| Peroxide | Method | Calculated BDE (kcal/mol) |

| Hydrogen Peroxide (HOOH) | G2 | 50.5 wayne.edu |

| Methyl Hydroperoxide (CH₃OOH) | G2 | 45 wayne.edu |

| Diacetyl Peroxide | G2(MP2) | 38 wayne.edu |

| Di-tert-butyl peroxide | CBS-APNO | 37.98 wayne.edu |

Molecular Dynamics Simulations of Decomposition Processes

Molecular dynamics (MD) simulations can be used to model the dynamic behavior of molecules over time, providing insights into the decomposition process that are not accessible from static quantum mechanical calculations. bit.edu.cn By simulating the molecule at various temperatures, one can observe the sequence of events leading to bond cleavage and the subsequent reactions of the resulting radicals.

For this compound, an MD simulation would typically start with a system of multiple peroxide molecules, possibly in a solvent box, at a given temperature and pressure. The forces between atoms are calculated using a force field, and the equations of motion are integrated to track the trajectory of each atom.

These simulations can reveal the vibrational modes that lead to the O-O bond rupture and how the surrounding solvent molecules influence this process. nih.gov Furthermore, MD can help to understand the subsequent pathways of the 3-methylbenzoyloxy radicals, such as decarboxylation to form 3-methylphenyl radicals and carbon dioxide, or their interaction with other molecules in the system.

Analysis of Decomposition Products and Proposed Reaction Schemes

The thermal decomposition of this compound is expected to proceed via a free-radical mechanism, analogous to that of unsubstituted benzoyl peroxide. chempap.orgresearchgate.net The primary step is the homolytic cleavage of the weak O-O bond to form two 3-methylbenzoyloxy radicals.

Primary Decomposition: (CH₃C₆H₄CO)₂O₂ → 2 CH₃C₆H₄COO•

Once formed, the 3-methylbenzoyloxy radicals can undergo several subsequent reactions:

Decarboxylation: The radicals can lose a molecule of carbon dioxide to form 3-methylphenyl (m-tolyl) radicals. CH₃C₆H₄COO• → CH₃C₆H₄• + CO₂

Hydrogen Abstraction: The radicals can abstract a hydrogen atom from a solvent molecule or another species to form 3-methylbenzoic acid. CH₃C₆H₄COO• + R-H → CH₃C₆H₄COOH + R•

The resulting 3-methylphenyl radicals are also highly reactive and can participate in various reactions, including:

Combination: Two 3-methylphenyl radicals can combine to form 3,3'-dimethylbiphenyl.

Hydrogen Abstraction: They can abstract a hydrogen atom to form toluene.

Reaction with the parent peroxide: This can lead to induced decomposition. chempap.org

The final product mixture will depend on the reaction conditions, particularly the solvent and temperature. In an inert solvent, the main products would likely be 3-methylbenzoic acid, 3,3'-dimethylbiphenyl, toluene, and carbon dioxide.

Applications in Organic Synthesis and Reaction Methodology

Selective Oxidation Reactions Mediated by Bis(3-methylbenzoyl) Peroxide

As a member of the organic peroxide family, this compound is a potent oxidizing agent nih.gov. The weak oxygen-oxygen single bond undergoes facile homolytic cleavage upon heating or irradiation to generate highly reactive 3-methylbenzoyloxy radicals, which are the primary species responsible for its oxidative capabilities.

The utility of organic peroxides extends to a range of oxidative transformations beyond alcohol oxidation acs.org. The reactive radicals generated from the thermal or photochemical decomposition of this compound can, in principle, mediate other oxidative processes acs.org. These transformations could include the epoxidation of alkenes, hydroxylation of alkanes, or other C-H functionalization reactions. The specific outcome of these reactions is highly dependent on the substrate and reaction conditions.

Free Radical Substitution Reactions

The generation of free radicals from this compound makes it an effective reagent for initiating and participating in substitution reactions that proceed via a radical mechanism.

A notable application of this compound is in the peripheral aroyloxylation of porphyrins and related macrocycles like chlorophyll-a lookchem.com. This reaction introduces the 3-methylbenzoyloxy group onto the periphery of the porphyrin or chlorin (B1196114) ring system. This functionalization is a key method for modifying the electronic properties and steric environment of these important macrocycles, which is crucial for applications in areas such as photodynamic therapy and materials science.

This compound is an effective reagent for the formation of carbon-oxygen bonds. The fundamental process involves the homolytic cleavage of the peroxide's O-O bond to yield two 3-methylbenzoyloxy radicals. These electrophilic radicals can then react with a variety of organic substrates. For instance, a radical can abstract a hydrogen atom from a C-H bond, creating a carbon-centered radical. This newly formed radical can then be trapped by another 3-methylbenzoyloxy radical, resulting in the formation of a new C-O bond and yielding an ester product. This pathway provides a method for the direct C-H oxidation and functionalization of organic molecules.

Decarboxylative Arylation Reactions

A significant application of aryl acylperoxides, including this compound, is in palladium-catalyzed decarboxylative coupling reactions rsc.org. In these reactions, the peroxide serves as a source of an aryl group, which can be transferred to another molecule. A highly efficient method involves the palladium-catalyzed ortho-arylation of anilides with aryl acylperoxides rsc.org. In this process, the peroxide decomposes, loses carbon dioxide, and generates a 3-methylphenyl radical which is then incorporated into the product via a catalytic cycle.

The general reaction involves treating an anilide with an aryl acylperoxide in the presence of a palladium catalyst and an acid rsc.org. This methodology allows for the formation of C-C bonds under relatively mild conditions.

Table 1: Palladium-Catalyzed Decarboxylative Ortho-Arylation of Anilides with Aryl Acylperoxides rsc.org

| Anilide Substrate | Aryl Acylperoxide | Catalyst/Reagents | Product |

|---|---|---|---|

| N-Phenylacetamide | This compound | Pd(OAc)₂, TfOH, 3Å MS, CH₃CN | 2-(m-tolyl)acetanilide |

| N-(4-methoxyphenyl)acetamide | This compound | Pd(OAc)₂, TfOH, 3Å MS, CH₃CN | N-(4-methoxy-2-(m-tolyl)phenyl)acetamide |

| N-p-tolylacetamide | This compound | Pd(OAc)₂, TfOH, 3Å MS, CH₃CN | N-(4-methyl-2-(m-tolyl)phenyl)acetamide |

| N-phenylbenzamide | This compound | Pd(OAc)₂, TfOH, 3Å MS, CH₃CN | 2-(m-tolyl)benzanilide |

This table represents a generalized application based on the reported methodology for aryl acylperoxides.

Role in C-H Functionalization Strategies

This compound, a member of the diacyl peroxide family, plays a significant role in organic synthesis, particularly in the realm of C-H functionalization. These strategies are pivotal as they allow for the direct conversion of ubiquitous but relatively inert carbon-hydrogen bonds into more complex functional groups, streamlining synthetic routes and opening avenues to novel molecular architectures. The utility of this compound in this context is primarily centered on its capacity to act as a potent radical initiator and an oxidant, often in concert with transition metal catalysts.

The fundamental reactivity of this compound stems from the inherent weakness of the oxygen-oxygen single bond. Upon thermal or photochemical induction, this bond undergoes homolytic cleavage to generate two 3-methylbenzoyloxy radicals. These radicals are highly reactive species that can initiate a cascade of reactions by abstracting a hydrogen atom from a suitable organic substrate. This hydrogen atom transfer (HAT) event generates a carbon-centered radical on the substrate, which can then be intercepted by other reagents or undergo further transformations, leading to the desired functionalized product.

In many C-H functionalization methodologies, this compound is employed as an oxidant, particularly in transition metal-catalyzed reactions, such as those involving rhodium. In these catalytic cycles, the peroxide can facilitate the regeneration of the active high-valent metal catalyst. For instance, in a hypothetical rhodium(III)-catalyzed C-H activation, the catalyst might be reduced to a lower oxidation state during the catalytic cycle. This compound can then re-oxidize the metal center back to its active state, allowing the catalytic process to continue. While specific research detailing the use of this compound is not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous benzoyl peroxide derivatives.

The selection of the peroxide, including the substitution pattern on the benzoyl rings, can influence the reactivity and selectivity of the C-H functionalization reaction. The methyl groups at the 3-position in this compound can subtly alter its electronic and steric properties compared to unsubstituted benzoyl peroxide, which may, in turn, affect the rate of decomposition and the subsequent radical reactions.

A generalized scheme for a radical-mediated C-H functionalization initiated by this compound can be envisioned as follows:

Initiation: Homolytic cleavage of the O-O bond in this compound to form two 3-methylbenzoyloxy radicals.

Propagation:

The 3-methylbenzoyloxy radical abstracts a hydrogen atom from a substrate (R-H) to form 3-methylbenzoic acid and a substrate radical (R•).

The substrate radical (R•) reacts with a suitable trapping agent or undergoes further reaction to yield the functionalized product.

Termination: Combination of two radical species to form a non-radical product.

The efficiency and outcome of these C-H functionalization strategies are dependent on various factors, including the nature of the substrate, the reaction conditions (temperature, solvent), and the presence of any catalysts or additives.

Interactive Data Table: Hypothetical C-H Functionalization using this compound

| Substrate | Catalyst/Additive | Solvent | Temperature (°C) | Product | Yield (%) |

| Toluene | None | Benzene (B151609) | 80 | Dibenzyl | 55 |

| Cyclohexane | Cu(OAc)₂ | Acetonitrile | 100 | Cyclohexyl 3-methylbenzoate | 65 |

| Ethylbenzene | [RhCp*Cl₂]₂ | 1,2-Dichloroethane | 120 | 1-Phenylethyl 3-methylbenzoate | 70 |

| N-Phenylacetamide | Pd(OAc)₂ | Acetic Acid | 110 | 2-(Acetamido)phenyl 3-methylbenzoate | 60 |

Advanced Characterization Techniques for Bis 3 Methylbenzoyl Peroxide and Its Reaction Products

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds. For Bis(3-methylbenzoyl) peroxide and its derivatives, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for identifying functional groups and mapping the precise arrangement of atoms within the molecules.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, similar to other dibenzoyl peroxides, exhibits characteristic absorption bands that correspond to the vibrations of specific bonds within its structure.

Key characteristic signals in the IR spectrum of a compound like this compound include the peroxide O–O bond stretching, which is typically found near 880–890 cm⁻¹ mdpi.com. The presence of aromatic rings gives rise to several distinct vibrations: C–H stretching in the 3100–3000 cm⁻¹ region, and C=C stretching vibrations within the ring at approximately 1600 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹ mdpi.comtandfonline.com. A very prominent feature in the spectrum is the strong absorption band corresponding to the C=O stretching of the ester group, which appears in the range of 1720–1760 cm⁻¹ mdpi.com. The methyl group (–CH₃) substituent on the benzene (B151609) ring would also produce characteristic C–H stretching and bending vibrations.

When this compound is used as a radical initiator in polymerization, the disappearance of the O–O bond absorption peak around 880–890 cm⁻¹ in the spectrum of the resulting product indicates that the peroxide has decomposed mdpi.com. Time-resolved IR spectroscopy can be employed to study the ultrafast photo-fragmentation of dibenzoyl peroxides, allowing for the identification of transient species like the benzoyloxy radical that are formed during the reaction. nih.govrsc.orgresearchgate.net

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C–H | 3100–3000 | Stretching mdpi.comtandfonline.com |

| Carbonyl (C=O) | 1760–1720 | Stretching mdpi.com |

| Aromatic C=C | 1600, 1500, 1450 | Ring Stretching mdpi.com |

| Peroxide (O–O) | 890–880 | Stretching mdpi.com |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are vital for the complete structural elucidation of this compound and its reaction products.

In the ¹H NMR spectrum of this compound, the protons on the aromatic ring would appear as a complex multiplet in the downfield region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns would depend on the substitution pattern of the methyl group on the benzene ring. The methyl protons (–CH₃) would give rise to a singlet in the upfield region, likely around 2.4 ppm.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the peroxide is expected to have a chemical shift in the range of 160-170 ppm. The aromatic carbons would show a series of signals between 120 and 140 ppm, with the carbon attached to the methyl group and the carbonyl group having distinct chemical shifts. The methyl carbon would appear at a much higher field, typically around 20-25 ppm. For the parent compound, benzoyl peroxide, the chemical shifts of the carbons in the ring are observed between 134 and 135 ppm, while the carbonyl carbons are found at a more deshielded position. tandfonline.comresearchgate.net

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic Protons (Ar–H) | 7.0–8.0 |

| ¹H | Methyl Protons (–CH₃) | ~2.4 |

| ¹³C | Carbonyl Carbon (C=O) | 160–170 |

| ¹³C | Aromatic Carbons (Ar–C) | 120–140 |

| ¹³C | Methyl Carbon (–CH₃) | 20–25 |

Chromatographic Methods for Mixture Analysis and Product Isolation

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. For the analysis of polymers initiated by this compound and the study of its decomposition, Gel Permeation Chromatography (GPC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly important.

When this compound is used as an initiator for polymerization, the resulting polymer will have a distribution of molecular weights. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique used to determine this distribution. resolvemass.ca GPC separates macromolecules based on their size in solution. aimplas.net Larger molecules elute from the chromatography column faster than smaller molecules. resolvemass.ca

The output from a GPC analysis is a chromatogram that can be used to calculate various molecular weight averages, such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). resolvemass.ca The PDI provides a measure of the breadth of the molecular weight distribution. resolvemass.ca This information is critical as the molecular weight distribution significantly influences the physical and mechanical properties of the polymer.

The thermal or photochemical decomposition of this compound can lead to a variety of smaller molecules. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying these volatile decomposition products. nih.govmdpi.com

In a GC-MS analysis, the mixture of decomposition products is first vaporized and separated based on boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each compound, allowing for its positive identification. This technique can be used to identify products resulting from the cleavage of the O–O bond and subsequent reactions of the resulting radicals, providing insight into the decomposition mechanism. For other organic peroxides, GC-MS has been successfully used to identify decomposition products such as ketones and other small molecules. nih.gov

X-ray Crystallography for Solid-State Structure Determination of Related Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself may be challenging, this technique is invaluable for determining the solid-state structure of its stable derivatives or reaction products.

The crystal structure of the parent compound, dibenzoyl peroxide, has been determined by X-ray crystallography, revealing details such as bond lengths and angles, including a dihedral angle of about 90° for the O=C-O-O group and an O-O bond distance of 1.434 Å. wikipedia.org Similar analyses of derivatives of this compound would provide precise information on how the methyl substituent influences the molecular conformation and packing in the solid state. This information is crucial for understanding intermolecular interactions and their effect on the physical properties of the material.

Theoretical and Computational Studies of Bis 3 Methylbenzoyl Peroxide

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the electronic characteristics of a molecule, which in turn govern its reactivity. For Bis(3-methylbenzoyl) peroxide, these investigations would focus on how the methyl substituent in the meta position influences the electron distribution compared to the parent compound, benzoyl peroxide.

Electronic Properties:

The introduction of a methyl group, an electron-donating group, onto the benzene (B151609) rings is expected to modulate the electronic properties of the peroxide. This can be quantified by examining parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the chemical stability and reactivity of a molecule. A smaller gap generally implies higher reactivity. For the parent benzoyl peroxide, quantum chemical calculations have been performed to determine these values. researchgate.net While specific values for the 3-methyl derivative are not available, the electron-donating nature of the methyl group would likely lead to a slight increase in the HOMO energy level and a smaller HOMO-LUMO gap, suggesting a potential increase in reactivity.

Reactivity Descriptors:

DFT also allows for the calculation of various reactivity descriptors that provide a quantitative measure of a molecule's chemical behavior. These include electronegativity, chemical hardness, and the Fukui function, which can predict the most likely sites for nucleophilic or electrophilic attack. For benzoyl peroxide, it has been noted that the peroxide group is the primary center for chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis:

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For benzoyl peroxide, NBO analysis has revealed significant electronic transitions and charge transfer interactions. researchgate.net The presence of the methyl group in this compound would likely enhance hyperconjugative interactions, leading to a redistribution of electron density and potentially affecting the stability of the peroxide bond.

Table 1: Calculated Electronic Properties of Benzoyl Peroxide (as a proxy)

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | - | researchgate.net |

| LUMO Energy | - | researchgate.net |

| HOMO-LUMO Gap | - | researchgate.net |

| Dipole Moment | - | researchgate.net |

Note: Specific values for this compound are not available in the literature. The data for benzoyl peroxide is presented as an analogous system. The trends discussed in the text are based on general principles of substituent effects in physical organic chemistry.

Molecular Modeling of Reaction Pathways and Transition States

Molecular modeling is a powerful technique for elucidating the mechanisms of chemical reactions, including the decomposition of peroxides. For this compound, this would involve mapping the potential energy surface for its thermal or photochemical decomposition to identify the most probable reaction pathways and the structures of the transition states.

The thermal decomposition of benzoyl peroxide is known to proceed via the homolytic cleavage of the weak oxygen-oxygen bond, generating two benzoyloxyl radicals. researchgate.net These radicals can then undergo further reactions, such as decarboxylation to form phenyl radicals and carbon dioxide. The presence of substituents on the benzene ring can influence the rate of these reactions.

Transition State Analysis:

Computational methods can be used to locate and characterize the transition state structures for the O-O bond cleavage. The energy barrier associated with this transition state, known as the activation energy, determines the rate of the decomposition reaction. For substituted benzoyl peroxides, it is expected that electron-donating groups like the methyl group would slightly lower the activation energy for decomposition, thereby increasing the reaction rate. This is because such groups can stabilize the resulting radical intermediates.

Reaction Pathways:

Beyond the initial O-O bond scission, molecular modeling can explore subsequent reaction pathways of the resulting 3-methylbenzoyloxyl radicals. This includes the competition between hydrogen abstraction from a solvent or substrate and decarboxylation to form 3-methylphenyl radicals. The relative energies of the intermediates and transition states along these pathways can provide insights into the product distribution of the decomposition reaction.

Table 2: General Effects of Methyl Substituent on Decomposition Pathways

| Reaction Step | Expected Effect of 3-Methyl Group |

|---|---|

| O-O Bond Homolysis | Lowering of activation energy, increased rate of decomposition. |

| Decarboxylation of 3-Methylbenzoyloxyl Radical | Potential alteration of the rate compared to the unsubstituted radical. |

| Hydrogen Abstraction by Radical Intermediates | Reactivity of radicals may be influenced by the substituent. |

Note: This table is based on general principles of physical organic chemistry and the known effects of substituents on radical reactions.

Prediction of Thermochemical Parameters

Computational chemistry allows for the accurate prediction of various thermochemical parameters, which are essential for understanding the stability and energy content of a molecule. For this compound, these parameters can be calculated using high-level theoretical methods.

Enthalpy of Formation:

The standard enthalpy of formation (ΔHf°) is a fundamental thermochemical property. While experimental data for this compound is scarce, computational methods can provide reliable estimates. For the parent benzoyl peroxide, DFT calculations have been employed to determine its thermochemical properties. nih.govnih.gov The addition of the methyl groups would lead to a more negative enthalpy of formation, reflecting the energetic contribution of the additional C-H and C-C bonds.

Bond Dissociation Energy:

The O-O bond in peroxides is characteristically weak, and its bond dissociation energy (BDE) is a key parameter in determining the thermal stability of the compound. Computational methods can be used to calculate the BDE of the peroxide bond in this compound. It is anticipated that the electron-donating methyl group would have a minor effect on the O-O BDE compared to unsubstituted benzoyl peroxide.

Thermodynamic Functions:

Other thermodynamic functions such as entropy (S) and Gibbs free energy (G) can also be calculated. These values are crucial for predicting the spontaneity of reactions involving this compound under different conditions. For benzoyl peroxide, these parameters have been computed as a function of temperature. researchgate.net

Table 3: Predicted Thermochemical Parameters (Conceptual)

| Parameter | Predicted Trend for this compound vs. Benzoyl Peroxide |

|---|---|

| Standard Enthalpy of Formation (ΔHf°) | More negative |

| O-O Bond Dissociation Energy (BDE) | Minor change, potentially slightly lower |

| Gibbs Free Energy of Formation (ΔGf°) | More negative |

Note: This table represents qualitative predictions based on established principles of thermochemistry and substituent effects.

Future Research Directions and Emerging Applications of Bis 3 Methylbenzoyl Peroxide

Bis(3-methylbenzoyl) peroxide, a member of the diacyl peroxide family, is primarily recognized for its role as a free-radical initiator in polymerization processes. wikipedia.orgalfachemic.com As industries move towards more sustainable and efficient manufacturing, the focus of research is shifting towards enhancing the synthesis and application of such crucial chemical compounds. This article explores the future research directions and emerging applications for this compound, concentrating on green chemistry, novel catalysis, advanced materials, and sustainable process integration.

Q & A

Q. What are the recommended analytical methods for characterizing the purity and structure of Bis(3-methylbenzoyl) peroxide?

To assess purity, use high-performance liquid chromatography (HPLC) with a UV detector (e.g., at 254 nm) to quantify organic impurities. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify the peroxide linkage and aromatic substituents. Differential scanning calorimetry (DSC) can detect decomposition events, ensuring thermal stability . Cross-reference with FT-IR to confirm functional groups like the carbonyl (C=O) stretch (~1770 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Due to its classification as an organic peroxide, store the compound at ≤25°C in a dark, ventilated area away from reducing agents or metals (e.g., iron, copper) to prevent catalytic decomposition . Use explosion-proof refrigerators for storage and conduct reactions under inert atmospheres (e.g., nitrogen). Personal protective equipment (PPE) must include flame-resistant lab coats, nitrile gloves, and safety goggles. Engineering controls like fume hoods are mandatory during synthesis or handling .

Q. How can researchers synthesize this compound, and what purification steps are critical?

A common method involves condensing 3-methylbenzoyl chloride with hydrogen peroxide under alkaline conditions (pH 8–10) at 0–5°C. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1). Purify the crude product via recrystallization from a non-polar solvent (e.g., hexane) to remove unreacted starting materials. Ensure low-temperature drying (<30°C) to avoid thermal degradation .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of this compound be resolved in experimental design?

Discrepancies in decomposition temperatures (e.g., DSC vs. TGA results) may arise from differences in heating rates or sample preparation. Standardize testing parameters: use a heating rate of 5°C/min under nitrogen and compare results across multiple instruments. Validate findings with accelerated rate calorimetry (ARC) to model worst-case scenarios. Document solvent residues (via GC-MS), as impurities can lower decomposition thresholds .

Q. What strategies are effective for analyzing this compound in complex mixtures (e.g., with dibenzoyl peroxide)?

Use liquid chromatography-mass spectrometry (LC-MS) with a C18 column and acetonitrile/water gradient to separate peroxides based on hydrophobicity. For quantification, calibrate against certified reference materials (CRMs) and validate with spike-recovery tests. Consider tandem MS (MS/MS) to differentiate isomers. For stability studies, track peroxide concentration over time using iodometric titration .

Q. How can crystallographic data for this compound be refined to address challenges posed by the peroxide group?

The peroxide linkage (O–O) often causes weak electron density in X-ray diffraction. Use high-resolution synchrotron data (λ = 0.7–1.0 Å) and SHELXL for refinement. Apply restraints to the O–O bond length (1.48 Å) and anisotropic displacement parameters. Validate the model with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What methodologies are appropriate for assessing the ecotoxicological impact of this compound?

Follow OECD Test Guideline 201: Freshwater Alga and Cyanobacteria Growth Inhibition Test. Prepare stock solutions in dimethyl sulfoxide (DMSO; ≤0.1% v/v) and test concentrations from 0.1–10 mg/L. Measure biomass inhibition over 72 hours. For chronic toxicity, use Daphnia magna (OECD 211) with 21-day exposure, monitoring reproductive endpoints. Report EC50 values and compare with regulatory thresholds (e.g., EU CLP classification) .

Q. How can researchers navigate regulatory compliance for international collaboration involving this compound?

Refer to the UN Recommendations on the Transport of Dangerous Goods (Class 5.2, UN3106) for shipping. In the EU, comply with REACH Annex XVII restrictions on peroxide concentrations. For lab use in China, adhere to GB 13690-2022 standards for hazardous chemical storage. Document material safety data sheets (MSDS) with GHS hazard statements (H242: Heating may cause a fire) and precautionary codes (P220: Keep away from clothing) .

Key Considerations for Data Contradiction and Reproducibility

- Cross-Validation : Replicate experiments across independent labs using standardized protocols (e.g., ISO 11357 for DSC).

- Open Data Practices : Share raw datasets (e.g., crystallographic .cif files) in repositories like Zenodo to facilitate peer validation .

- Ethical Reporting : Disclose all synthesis conditions (e.g., solvent purity, humidity) in publications to mitigate reproducibility issues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.